molecular formula C25H38N2O2 B4037288 NN'-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE

NN'-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE

Cat. No.: B4037288
M. Wt: 398.6 g/mol
InChI Key: JGAASKOLAZASFL-UHFFFAOYSA-N
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Description

NN'-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE is a synthetic diamide derivative characterized by a pentanediamide backbone with two adamantane-1-yl groups attached to the terminal nitrogen atoms. Adamantane, a rigid, diamondoid hydrocarbon, confers high lipophilicity and structural stability, which may enhance membrane permeability and resistance to metabolic degradation. However, its pharmacological profile remains largely unexplored in the literature .

Properties

IUPAC Name

N,N'-bis(1-adamantyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O2/c28-22(26-24-10-16-4-17(11-24)6-18(5-16)12-24)2-1-3-23(29)27-25-13-19-7-20(14-25)9-21(8-19)15-25/h16-21H,1-15H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAASKOLAZASFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

NN’-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE can be synthesized through the reaction of 1-adamantylamine with glutaric anhydride under controlled conditions. The reaction typically involves the following steps:

    Formation of 1-adamantylamine: This can be achieved by reacting 1-adamantyl chloride with ammonia or an amine.

    Reaction with Glutaric Anhydride: The 1-adamantylamine is then reacted with glutaric anhydride in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure NN’-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE.

Industrial Production Methods

Industrial production of NN’-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NN’-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The adamantane groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of amines or alcohols.

    Substituted Derivatives: Formation of halogenated adamantane derivatives.

Scientific Research Applications

NN’-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers. Its unique structure enhances the stability and reactivity of the resulting compounds.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.

    Medicine: Explored for its antiviral and anticancer properties. The adamantane groups are known to enhance the bioactivity of pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of NN’-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE involves its interaction with specific molecular targets and pathways. The adamantane groups enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pentanediamide backbone provides flexibility and allows the compound to adopt different conformations, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Adamantane-Containing Carboxamides

Key Compounds : N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide and N-(adamantan-1-yl)-1-alkyl-1H-indole-3-carboxamide (Table 1, ).

  • Structural Differences : These compounds feature adamantane linked to a heterocyclic core (indazole or indole) via a carboxamide group, with additional substitutions at the N1, R5, and R6 positions. In contrast, NN'-BIS(ADAMANTAN-1-YL)PENTANEDIAMIDE lacks a heterocyclic ring, instead utilizing a linear pentanediamide chain.
  • Receptor Affinity : Indazole derivatives exhibit higher CB1 receptor binding affinity (e.g., Ki = 5–10 nM) compared to indole analogs (Ki = 20–50 nM). Fluorinated alkyl groups at R4 enhance metabolic stability but reduce solubility .
  • Physicochemical Properties :
    • LogP : Adamantane carboxamides: ~4.5 (moderate lipophilicity).
    • Solubility : ~0.1 mg/mL in aqueous buffers.

Other Pentanediamide Derivatives

Example : N,N'-DIHYDROXY-N,N'-BIS(1-METHYLETHYL)PENTANEDIAMIDE (CAS 90149-53-4, ).

  • Structural Similarity : Shares the pentanediamide backbone but substitutes adamantane with isopropyl groups.
  • Data Limitations: No binding or pharmacokinetic data are available for this compound, highlighting a research gap in adamantane-free diamide derivatives .

Comparative Data Table

Parameter This compound Adamantane Carboxamides (Indazole/Indole) N,N'-DIHYDROXY-N,N'-BIS(1-METHYLETHYL)PENTANEDIAMIDE
Core Structure Pentanediamide Indazole/Indole + carboxamide Pentanediamide
Substituents N,N'-Bis(adamantan-1-yl) R4: Alkyl/Fluoroalkyl; R5/R6: Variable N,N'-Bis(1-methylethyl)
Receptor Affinity Not reported CB1 Ki = 5–50 nM Not reported
LogP (Estimated) ~6.0* ~4.5 ~3.0*
Solubility <0.05 mg/mL* 0.1 mg/mL No data
Metabolic Stability High (adamantane rigidity) Moderate (fluorination improves stability) Unknown

*Estimates based on structural analogs.

Research Findings and Implications

  • However, the absence of a heterocyclic ring may limit specific receptor interactions observed in carboxamide derivatives .
  • Synthetic Flexibility : The pentanediamide backbone allows for modular substitution, suggesting opportunities to optimize solubility (e.g., via polar groups) while retaining adamantane’s benefits .
  • Unanswered Questions: No studies directly evaluate the compound’s binding to neurological or metabolic targets. Comparative modeling with CB1-active carboxamides could guide future investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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